N,N-Dimethyl-4-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9815. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

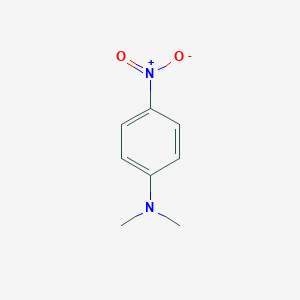

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAIOCKFIORVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059209 | |

| Record name | N,N-Dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-23-2 | |

| Record name | N,N-Dimethyl-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N-dimethyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dimethyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethyl-4-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H347TX7J9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitroaniline, a synthetic organic compound, is a valuable aromatic intermediate in various chemical processes.[1] Characterized by a benzene ring substituted with a dimethylamino group and a nitro group at the para position, this molecule exhibits unique electronic and optical properties. Its utility spans from the synthesis of dyes and pigments to its application as a solvatochromic probe and a reference compound in non-linear optical studies.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and key applications.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature, often appearing as needle-like crystals.[4] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 100-23-2[1][2][3] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₈H₁₀N₂O₂[1] |

| Synonyms | p-Nitro-N,N-dimethylaniline, 4-(Dimethylamino)nitrobenzene, DMNA[2][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 166.18 g/mol [1][2] |

| Melting Point | 163 - 165 °C[5] |

| Boiling Point | ~287.6 °C at 760 mmHg[6] |

| Density | ~1.2 g/cm³[6] |

| Appearance | Yellow crystalline solid[4] |

| Solubility | Insoluble in water; Soluble in polar organic solvents like ethanol, acetone, and dichloromethane.[4][7] |

Experimental Protocols

A common laboratory synthesis of this compound involves the nitration of N,N-dimethylaniline. The following is a representative experimental protocol.

Synthesis of this compound

Objective: To synthesize this compound via the electrophilic aromatic substitution of N,N-dimethylaniline.

Materials:

-

N,N-dimethylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide (NaOH) solution (e.g., 1.0 M)

-

Beakers, Erlenmeyer flasks, magnetic stirrer, dropping funnel, Buchner funnel, and filter paper.

Procedure:

-

Formation of the Dimethylanilinium Salt: In a flask, dissolve a measured quantity of N,N-dimethylaniline in concentrated sulfuric acid while cooling in an ice bath. This protonates the amine group.

-

Preparation of the Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Nitration: Slowly add the nitrating mixture dropwise to the solution of the dimethylanilinium salt, maintaining a low temperature (typically below 10°C) with constant stirring. The electrophile, the nitronium ion (NO₂⁺), is generated in situ.

-

Reaction Quenching and Neutralization: After the addition is complete, allow the reaction to proceed for a specified time. Then, pour the reaction mixture onto crushed ice. Subsequently, neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the mixture is basic. This deprotonates the dimethylaminium group and precipitates the product.

-

Isolation and Purification: The precipitated yellow solid, this compound, is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Note on Reaction Mechanism: Direct nitration of N,N-dimethylaniline can lead to the formation of the meta-isomer as the major product due to the protonation of the amine group in the acidic medium, which makes it an electron-withdrawing and meta-directing group.[6][8]

Applications in Research

Solvatochromic Probe

This compound is utilized as a solvatochromic probe to study solvent polarity.[9] Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. The significant charge separation in the excited state of this compound compared to its ground state makes its UV-visible absorption spectrum sensitive to the surrounding solvent environment. This property is employed to determine empirical solvent polarity scales, such as the Kamlet-Taft parameters (α, β, and π*).[9]

Nonlinear Optics

The compound is also a subject of interest in the field of nonlinear optics (NLO).[3] Materials with high NLO activity are crucial for applications in optical communications and data processing. This compound serves as a reference chromophore in the study of NLO properties of organic materials due to its significant molecular hyperpolarizability, which arises from the intramolecular charge transfer from the electron-donating dimethylamino group to the electron-accepting nitro group through the π-conjugated system of the benzene ring.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in a typical laboratory synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It is essential to handle this chemical in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.

Conclusion

This compound is a versatile organic compound with significant applications in both industrial and academic research. Its well-defined chemical and physical properties, coupled with its interesting solvatochromic and nonlinear optical characteristics, make it a valuable tool for chemists and material scientists. Proper understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. N,N-DIMETHYL-4-NITROSOANILINE synthesis - chemicalbook [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. sarthaks.com [sarthaks.com]

- 9. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyl-4-nitroaniline

Introduction

This compound, also known as 4-nitrodimethylaniline, is a synthetic organic compound characterized by a nitro group and a dimethylamino group attached to a benzene ring at para positions. This substitution pattern imparts distinct physical and chemical properties, making it a subject of interest in various chemical applications, including the synthesis of dyes and as a model compound for studying non-linear optical organic materials.[1][2] This document provides a comprehensive overview of its core properties, supported by experimental protocols and logical diagrams to facilitate understanding and application in a research context.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 100-23-2 | [1][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][4][5] |

| Molecular Weight | 166.18 g/mol | [1][4][5][6] |

| Synonyms | 4-Nitrodimethylaniline; Benzenamine, N,N-Dimethyl-4-Nitro-; p-Nitro-N,N-dimethylaniline; 4-(Dimethylamino)nitrobenzene | [4][7][8] |

The logical relationship between the compound's structure and its key properties is illustrated in the diagram below. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a significant dipole moment, influencing its polarity, solubility, and color.

Caption: Logical diagram illustrating the influence of functional groups on the properties of this compound.

Physical Properties

This compound is a yellow crystalline solid at room temperature, often appearing as needle-like crystals.[1] It has a characteristic organic odor.[4]

| Property | Value | Reference |

| Appearance | Yellow crystalline solid / needles / powder | [1][2][4] |

| Melting Point | 163–166 °C | [4][5][6] |

| Boiling Point | ~279–314 °C (estimate) | [1][5][9] |

| Density | ~1.23–1.25 g/cm³ (estimate) | [1][5][9] |

| Flash Point | 161–162 °C | [5][9] |

| Vapor Pressure | 6.07 x 10⁻⁶ mmHg | [9] |

| Dipole Moment | 7.09 D | [10] |

Chemical Properties

This section details the solubility, stability, and key chemical parameters of the compound.

Solubility

The compound's polarity makes it soluble in various organic solvents but not in water.[1]

| Solvent | Solubility | Reference |

| Water | Insoluble | [5][6][11] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Dichloromethane | Soluble | [6][11][12] |

| Chloroform | Slightly Soluble | [5] |

| Hot Methanol | Soluble (almost transparent) | [6][11][12] |

Acidity and Basicity

| Property | Value | Reference |

| pKa | 0.74 ± 0.12 | [5] |

| LogP (Octanol/Water) | 2.27 - 2.61 | [9][10][13] |

Stability and Reactivity

This compound is stable under normal laboratory conditions.[1] It is incompatible with strong oxidizing agents.[4] Safety data indicates that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[7][14] The oral LD50 in rats is reported as >500 mg/kg.[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis via Nitration of N,N-Dimethylaniline

This protocol is adapted from established methods for the nitration of N,N-dimethylaniline.[15]

Materials:

-

N,N-dimethylaniline (3.0 moles)

-

Concentrated Sulfuric Acid (sp. gr. 1.84)

-

Concentrated Nitric Acid (sp. gr. 1.42)

-

Concentrated Ammonium Hydroxide

-

Ice

-

3-L three-necked round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice bath.

Procedure:

-

Preparation of Dimethylaniline Sulfate: In the 3-L flask, place 1270 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 363 g (3.0 moles) of N,N-dimethylaniline with stirring, keeping the temperature below 25°C. Continue cooling until the temperature drops to 5°C.

-

Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid with cooling and stirring.

-

Nitration Reaction: Transfer the nitrating mixture to a dropping funnel. Add the mixture dropwise to the dimethylaniline sulfate solution, keeping the tip of the funnel below the surface. Maintain the reaction temperature between 5°C and 10°C, using small pieces of dry ice if necessary. The addition should take approximately 1.5 hours.

-

Quenching: After addition is complete, stir the solution for 1 hour at 5-10°C. Pour the reaction mixture into 6 L of ice and water with vigorous stirring.

-

Neutralization and Isolation: Slowly add concentrated ammonium hydroxide with efficient stirring and cooling to keep the temperature below 25°C. The crude p-nitrodimethylaniline will precipitate.

-

Filtration and Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from ethanol.[2]

Caption: Experimental workflow for the synthesis of this compound.

Melting Point Determination

This is a general protocol for determining the melting point of a crystalline solid using a capillary-based apparatus.[16]

Materials:

-

Dry, purified sample of this compound

-

Melting point capillary tubes

-

Melting point apparatus (e.g., Mel-Temp)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder.

-

Capillary Packing: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2–3 mm.

-

Initial Measurement (Optional but Recommended): Place the packed capillary into the heating block of the apparatus. Heat rapidly to get an approximate melting range. This helps save time during the precise measurement.

-

Precise Measurement: Allow the apparatus to cool. Place a new packed capillary in the block. Heat the block at a slow, steady rate (1–2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T_initial). Record the temperature at which the entire sample becomes a clear liquid (T_final).

-

Reporting: The melting point is reported as the range from T_initial to T_final. For a pure compound, this range should be narrow (0.5-1.0°C).

Caption: Experimental workflow for melting point determination.

Solubility Determination (Isothermal Shake-Flask Method)

This is a standard protocol for quantitatively determining the solubility of a compound in various solvents.[17]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, dichloromethane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C)

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or HPLC for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to separate the solid from the saturated solution.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Dilute the sample with a suitable solvent and determine the concentration of this compound using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 100-23-2 [chemicalbook.com]

- 3. L00404.14 [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. 100-23-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound, 98+%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 7. This compound | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. This compound [stenutz.eu]

- 11. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 12. N,N-Dimethyl-4-Nitroanilin, 98+ %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

- 13. This compound | CAS#:100-23-2 | Chemsrc [chemsrc.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-4-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dimethyl-4-nitroaniline in various organic solvents. Due to the limited availability of extensive, publicly accessible quantitative solubility data in the scientific literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a qualitative understanding of its behavior in different solvent classes. This guide is intended to equip researchers with the necessary information to conduct their own solubility studies and to understand the factors influencing the dissolution of this compound.

Introduction to this compound

This compound is a yellow crystalline solid with the chemical formula C₈H₁₀N₂O₂. It is a derivative of aniline and possesses both a nitro group (-NO₂) and a dimethylamino group (-N(CH₃)₂), which contribute to its polarity and specific solubility characteristics. This compound is a valuable intermediate in the synthesis of dyes, pigments, and pharmaceuticals, and its solubility is a critical parameter in process development, formulation, and purification. Understanding its behavior in different organic solvents is essential for optimizing reaction conditions, crystallization processes, and for its application in various chemical and pharmaceutical contexts.

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following general solubility characteristics:

-

High Solubility: It is generally soluble in polar aprotic solvents and some polar protic solvents.

-

Good Solubility: Dichloromethane and hot methanol have been reported as effective solvents.[1][2][3]

-

Moderate Solubility: Solvents like ethanol and acetone are also known to dissolve this compound, with solubility increasing with temperature.[4]

-

Insolubility: The compound is practically insoluble in water.[1][2][3]

The solubility is influenced by the polarity of the solvent, with the polar nitro and dimethylamino groups facilitating interactions with polar solvent molecules. As with most solid solutes, the solubility of this compound is expected to increase with a rise in temperature.

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield a publicly available, extensive dataset of the mole fraction solubility of this compound in a wide range of organic solvents at various temperatures. Researchers requiring precise quantitative data are encouraged to perform experimental determinations using the protocol outlined in the following section.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent at a constant temperature.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature for a sufficient period to reach saturation. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic water bath or shaker with temperature control (±0.1 K)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

-

Materials:

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Mobile phase for HPLC or solvent for UV-Vis spectrophotometry

-

Experimental Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Analysis:

-

Gravimetric Method: The mass of the solute in the collected filtrate can be determined by evaporating the solvent and weighing the residue. This method is straightforward but may be less accurate for volatile solutes or thermally unstable compounds.

-

Chromatographic/Spectroscopic Method (Recommended): Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Data Calculation: The mole fraction solubility (x₁) is calculated using the following equation:

x₁ = n₁ / (n₁ + n₂)

where:

-

n₁ is the number of moles of this compound (solute).

-

n₂ is the number of moles of the solvent.

-

Visualizations

Experimental Workflow for Solubility Determination

References

Spectroscopic Analysis of N,N-Dimethyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N,N-Dimethyl-4-nitroaniline, a key organic compound often utilized in the synthesis of dyes, pharmaceuticals, and as a reference in non-linear optical studies. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the N-methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| ~8.10 | Doublet | ~9.5 | 2H, Aromatic (ortho to NO₂) | CDCl₃ |

| ~6.59 | Doublet | ~9.5 | 2H, Aromatic (ortho to N(CH₃)₂) | CDCl₃ |

| ~3.10 | Singlet | - | 6H, N-methyl (-N(CH₃)₂) | CDCl₃ |

| ~8.05 | Doublet | 9.0 | 2H, Aromatic (ortho to NO₂) | Acetone-d₆ |

| ~6.79 | Doublet | 9.0 | 2H, Aromatic (ortho to N(CH₃)₂) | Acetone-d₆ |

| ~3.18 | Singlet | - | 6H, N-methyl (-N(CH₃)₂) | Acetone-d₆ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment | Solvent |

| ~155.5 | Quaternary C attached to N(CH₃)₂ | CDCl₃ |

| ~139.5 | Quaternary C attached to NO₂ | CDCl₃ |

| ~126.0 | Aromatic CH (ortho to NO₂) | CDCl₃ |

| ~110.5 | Aromatic CH (ortho to N(CH₃)₂) | CDCl₃ |

| ~40.0 | N-methyl (-N(CH₃)₂) | CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the nitro group, the aromatic ring, and the C-N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1595 | Strong | Aromatic C=C stretching |

| ~1510 | Strong | Asymmetric NO₂ stretching |

| ~1330 | Strong | Symmetric NO₂ stretching |

| ~1365 | Medium | C-N stretching (aromatic amine) |

| ~810 | Strong | C-H out-of-plane bending (para-disubstituted) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits a strong absorption in the UV-Vis region due to its extended π-conjugated system involving the electron-donating dimethylamino group and the electron-withdrawing nitro group.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Ethanol | ~385 | Data not readily available |

| Methanol | ~394 | Data not readily available |

The position of the maximum absorption (λmax) is solvent-dependent, a phenomenon known as solvatochromism.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C spectrum, often with proton decoupling to simplify the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol or methanol).

-

Dilute the stock solution to prepare a series of standard solutions of lower concentrations. The absorbance of the final solution should ideally be within the linear range of the spectrophotometer (typically 0.1-1.0).

Data Acquisition:

-

Use a matched pair of cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent to be used as a blank.

-

Fill the other cuvette with the sample solution.

-

Place the blank cuvette in the spectrophotometer and record a baseline.

-

Replace the blank with the sample cuvette and measure the absorbance spectrum over the desired wavelength range (e.g., 200-600 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the key electronic transitions in this compound.

Theoretical Deep Dive: The Electronic Structure of N,N-Dimethyl-4-nitroaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitroaniline (DMNA) is a prototypical "push-pull" molecule, characterized by an electron-donating group (the dimethylamino group, -N(CH₃)₂) and an electron-accepting group (the nitro group, -NO₂) at opposite ends of a π-conjugated system (a benzene ring). This molecular architecture gives rise to significant intramolecular charge transfer (ICT), making DMNA a subject of extensive theoretical and experimental investigation. Its notable non-linear optical (NLO) properties, piezoelectricity, and solvatochromism are all direct consequences of its electronic structure.[1] This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of DMNA, focusing on its molecular geometry, frontier molecular orbitals, and electronic transitions.

Theoretical Methodology: A Computational Protocol

The electronic properties of this compound are predominantly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and effective method due to its balance of accuracy and computational cost.

Ground State Properties:

-

Geometry Optimization: The first step in theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A widely used functional for this purpose is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is crucial for obtaining accurate results. Pople-style basis sets, such as 6-31G* or the more flexible 6-311++G(d,p), are frequently employed for molecules of this type. The latter includes diffuse functions (++) to better describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

-

Solvent Effects: The electronic properties of DMNA are highly sensitive to its environment. To simulate the effect of a solvent, the Polarizable Continuum Model (PCM) is often used. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

Excited State Properties:

-

Time-Dependent Density Functional Theory (TD-DFT): To investigate the electronic transitions, such as those observed in UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice. TD-DFT calculations, performed on the optimized ground-state geometry, provide information about the excitation energies, oscillator strengths (a measure of the intensity of a transition), and the nature of the electronic transitions (e.g., HOMO to LUMO).

Software:

-

These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Molecular Geometry

The planarity of the DMNA molecule is a critical factor influencing its electronic properties. Any deviation from planarity, particularly the twisting of the dimethylamino or nitro groups relative to the benzene ring, can affect the extent of π-conjugation and, consequently, the intramolecular charge transfer. Theoretical studies using DFT have provided detailed insights into the optimized geometry of DMNA.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-N (amino) | 1.37 |

| C-N (nitro) | 1.46 | |

| N-O (nitro) | 1.23 | |

| C-C (aromatic, avg.) | 1.40 | |

| Bond Angle (°) | C-N-C (amino) | 118.5 |

| O-N-O (nitro) | 123.8 | |

| Dihedral Angle (°) | C-C-N-C (amino twist) | ~0 |

| C-C-N-O (nitro twist) | ~0 |

Note: These are representative values compiled from typical DFT/B3LYP calculations. Actual values may vary slightly depending on the specific basis set and computational model used.

Frontier Molecular Orbitals and Intramolecular Charge Transfer

The electronic properties of DMNA are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In push-pull systems like DMNA, the HOMO is typically localized on the electron-donating group and the π-system, while the LUMO is localized on the electron-accepting group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's chemical reactivity and the energy required for its first electronic excitation.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 to -6.2 |

| LUMO | -2.1 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 3.9 |

Note: These values are typical for DFT/B3LYP calculations and can be influenced by the choice of basis set and the inclusion of solvent effects.

The spatial separation of the HOMO and LUMO is the hallmark of intramolecular charge transfer. Upon electronic excitation, an electron is promoted from the HOMO to the LUMO, resulting in a net movement of electron density from the dimethylamino group to the nitro group. This process is fundamental to the molecule's NLO properties and solvatochromism.

Caption: Intramolecular Charge Transfer in this compound.

Electronic Transitions and UV-Vis Spectra

TD-DFT calculations are employed to predict the electronic absorption spectrum of DMNA. The lowest energy, and typically most intense, absorption band corresponds to the HOMO -> LUMO transition, which is characterized as a π -> π* transition with significant charge-transfer character. The position and intensity of this band are highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (bathochromic shift) of the absorption maximum.

Table 3: Calculated Electronic Transitions of this compound (in vacuum)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ -> S₁ | ~3.4 | ~365 | > 0.5 | HOMO -> LUMO |

| S₀ -> S₂ | > 4.0 | < 310 | < 0.1 | Other π -> π* |

| S₀ -> S₃ | > 4.5 | < 275 | Variable | Local excitations |

Note: These are representative values from TD-DFT/B3LYP calculations. The exact values are highly dependent on the computational level and solvent environment.

Caption: A typical computational workflow for studying the electronic structure of DMNA.

Conclusion

Theoretical studies, primarily based on Density Functional Theory and its time-dependent extension, have provided a detailed and quantitative understanding of the electronic structure of this compound. These computational models have successfully elucidated the relationship between the molecule's "push-pull" architecture and its significant intramolecular charge transfer characteristics. The insights gained from these theoretical investigations are invaluable for the rational design of new materials with tailored non-linear optical and other electronic properties for applications in materials science and drug development. The continued development of computational methods promises even greater accuracy and predictive power in the study of such complex molecular systems.

References

N,N-Dimethyl-4-nitroaniline health and safety information

An In-depth Technical Guide to the Health and Safety of N,N-Dimethyl-4-nitroaniline

This document provides comprehensive health and safety information for this compound (CAS No. 100-23-2), intended for researchers, scientists, and professionals in drug development. It covers toxicological data, hazard classifications, handling procedures, and emergency measures.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is stable under normal conditions and is soluble in polar solvents like ethanol and acetone, but insoluble in water.[1][2][3]

| Property | Value | Citations |

| CAS Number | 100-23-2 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][4] |

| Molecular Weight | 166.18 g/mol | [4][5] |

| Appearance | Yellow powder or solid | [2][3] |

| Melting Point | 163 - 165 °C (325.4 - 329 °F) | [2][5] |

| Boiling Point | ~287.6 °C at 760 mmHg | [5] |

| Density | ~1.2 g/cm³ | [5] |

| Flash Point | ~127.7 °C | [5] |

| Water Solubility | Insoluble | [3] |

| Synonyms | 4-Nitrodimethylaniline; Benzenamine, N,N-Dimethyl-4-Nitro- | [2][6] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] It is toxic if swallowed, in contact with skin, or if inhaled.[7] It also causes skin and serious eye irritation and may cause respiratory irritation.[7] Fine dust dispersed in air may form combustible concentrations.[2]

| Hazard Class | Category | Hazard Statement | Citations |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [2][7] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | [2][7] |

| Acute Toxicity, Inhalation (Dusts/Mists) | 3 | H331: Toxic if inhaled | [2][7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation (Target Organ: Respiratory system) | [2][7] |

| Combustible Dust | - | May form combustible dust concentrations in air | [2] |

Toxicological Information

The primary toxicological concerns are acute effects from oral, dermal, or inhalation exposure.[2] There is limited publicly available data regarding chronic effects, mutagenicity, or carcinogenicity.[8]

| Test Type | Species | Route | Value | Citations |

| LD50 | Rat | Oral | > 500 mg/kg | [3][9] |

Note: Information on carcinogenicity, mutagenic effects, and reproductive toxicity is largely unavailable in the reviewed literature.[8][10]

First Aid Measures

Immediate medical attention is required in case of significant exposure.[11] Ensure that eyewash stations and safety showers are readily accessible.[2]

Fire and Explosion Hazards

While the material itself may be combustible at high temperatures, the primary fire hazard is the potential for fine dust to form an explosive mixture with air.[2][12]

| Hazard Property | Details | Citations |

| Flammability | May be combustible at high temperature. | [12] |

| Explosion Hazard | Fine dust dispersed in air may ignite. | [2] |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, chemical foam. | [2] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). | [2][8] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. | [2][8] |

Handling, Storage, and Exposure Control

Proper handling and storage are critical to minimize exposure risk. Use a closed system or appropriate exhaust ventilation.[2]

Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[13]

-

Do not breathe dust.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Use only in well-ventilated areas.[2]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][13]

-

Store locked up.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

Exposure Control Hierarchy

The most effective way to manage risk is to follow the hierarchy of controls.

Personal Protective Equipment (PPE)

When engineering and administrative controls are not sufficient, appropriate PPE must be used.

| Protection Type | Specification | Citations |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. Use a face shield where splashing is possible. | [8] |

| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. | [7] |

| Respiratory Protection | A NIOSH/MSHA approved respirator is required if exposure limits are exceeded or if irritation is experienced. | [11] |

Accidental Release Measures

In the event of a spill, personnel should be evacuated from the area. Eliminate all ignition sources and ensure adequate ventilation.[8][14]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in safety data sheets are often not publicly available. The LD50 value (oral, rat) > 500 mg/kg is from a 1953 report.[3][9] Below is a generalized workflow for an acute oral toxicity study, based on modern OECD 423 guidelines, to illustrate the methodology.

Generalized Protocol: Acute Oral Toxicity (OECD 423)

Stability and Reactivity

The compound is stable under recommended storage conditions but can react with certain materials.

| Parameter | Details | Citations |

| Reactivity | No specific reactive hazards known under normal conditions. | [2] |

| Chemical Stability | Stable under normal conditions. | [2] |

| Conditions to Avoid | Incompatible products, dust formation. | [2] |

| Incompatible Materials | Strong oxidizing agents. | [2] |

| Hazardous Decomposition | Forms Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOx) upon decomposition. | [2] |

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 100-23-2 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:100-23-2 | Chemsrc [chemsrc.com]

- 6. This compound | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. eastharbourgroup.com [eastharbourgroup.com]

- 9. 100-23-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. home.miracosta.edu [home.miracosta.edu]

- 13. echemi.com [echemi.com]

- 14. N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of N,N-Dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-4-nitroaniline, a significant organic compound, has a rich history rooted in the development of synthetic chemistry in the late 19th century. Initially synthesized through the direct nitration of N,N-dimethylaniline, it has evolved from a simple dye intermediate to a critical component in modern materials science. This technical guide provides a comprehensive overview of its discovery, historical synthesis, physicochemical properties, and key applications, with a focus on its role as a model compound in the study of non-linear optical (NLO) materials. Detailed experimental protocols and visual diagrams of its synthesis are provided to support researchers in their understanding and application of this versatile molecule.

Discovery and Historical Context

The precise first synthesis of this compound is not attributed to a single, landmark discovery but rather emerged from the extensive research into aniline derivatives and synthetic dyes that characterized organic chemistry in the latter half of the 19th century. The nitration of aromatic compounds was a well-established and crucial reaction during this period.

A key early method for synthesizing nitro-substituted dimethylanilines was described by Groll in 1886 in the journal Berichte der deutschen chemischen Gesellschaft.[1] While this work focused on the separation of the meta-isomer, the procedure inherently produced the para-isomer (this compound) as a significant byproduct.[1] This indicates that the compound was known and being isolated by chemists at this time. The method, involving the direct nitration of N,N-dimethylaniline, became a foundational technique for its preparation. A well-documented and refined version of this procedure was later published in the esteemed collection, Organic Syntheses, solidifying its place as a standard laboratory preparation method.[1]

Historically, its primary use was as an intermediate in the synthesis of dyes and pigments.[2] However, in more recent decades, its unique electronic structure, characterized by a strong electron-donating dimethylamino group and a powerful electron-withdrawing nitro group, has made it an important model compound for research into organic materials with non-linear optical (NLO) properties.[3]

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][4] |

| Molecular Weight | 166.18 g/mol | [4][5] |

| Appearance | Yellow crystalline solid/needles | [2] |

| Melting Point | 163-165 °C | [6] |

| Boiling Point | Not applicable (decomposes) | [6] |

| Density | ~1.245 g/cm³ | [2] |

| Solubility | Soluble in polar organic solvents like ethanol and acetone. Insoluble in water. | [2] |

| CAS Number | 100-23-2 | [4][6] |

| Beilstein Registry No. | 12 H 714; 12 III 1584; 12 IV 1616 | [3] |

Key Experimental Protocols

The most historically significant and well-documented method for the synthesis of this compound is the direct nitration of N,N-dimethylaniline. The following protocol is adapted from the procedure published in Organic Syntheses, which itself is a modification of the method developed by Groll.[1]

Synthesis of this compound by Nitration of N,N-dimethylaniline

Objective: To synthesize this compound via electrophilic aromatic substitution, followed by separation from the meta-isomer.

Materials:

-

N,N-dimethylaniline (good quality, free from mono-methylaniline)

-

Concentrated Sulfuric Acid (sp. gr. 1.84)

-

Concentrated Nitric Acid (sp. gr. 1.42)

-

Concentrated Ammonium Hydroxide (sp. gr. 0.90)

-

Dry Ice

-

Benzene (for recrystallization)

-

Ice

Equipment:

-

3-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Large enameled pail or beaker (for pouring)

-

Buchner funnel and filter flask

Procedure:

-

Preparation of Dimethylaniline Sulfate: In a 3-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 1270 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 363 g (3.0 moles) of N,N-dimethylaniline with continuous stirring, ensuring the temperature is maintained below 25°C. Continue cooling and stirring until the temperature of the solution drops to 5°C.[1]

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid with cooling and stirring.[1]

-

Nitration: Place the nitrating mixture in the dropping funnel. Add the mixture dropwise to the solution of dimethylaniline sulfate. The end of the dropping funnel should be kept beneath the surface of the solution. Maintain the reaction temperature between 5°C and 10°C by adding small pieces of Dry Ice directly to the reaction flask. The addition typically takes about 1.5 hours.[1]

-

Reaction Completion: After the addition is complete, continue stirring the solution at 5–10°C for an additional hour.[1]

-

Hydrolysis and Precipitation of p-isomer: Pour the reaction mixture with vigorous stirring into a large pail containing 6 L of crushed ice and water. A powerful stirrer is required for this step.[1]

-

Neutralization and Isolation: Cool the diluted mixture to below 25°C. Slowly add concentrated ammonium hydroxide with efficient stirring and cooling. Continue adding until the solution is just alkaline to Congo red paper. This will precipitate the crude this compound (the para-isomer).[1]

-

Filtration: Collect the yellow precipitate of crude p-nitrodimethylaniline on a Buchner funnel and wash it with 200 mL of water.[1]

-

Purification (Recrystallization): The crude solid (approximately 143–155 g) can be purified by recrystallization from 400 mL of benzene. The purified product will be bright yellow crystals with a melting point of 163–164°C. The typical yield is 74–92 g (14–18%).[1]

(Note: The filtrate from step 7 contains the meta-isomer, which can be precipitated by further addition of ammonium hydroxide).

Visualized Workflows and Pathways

The synthesis of this compound from N,N-dimethylaniline is a classic example of an electrophilic aromatic substitution reaction. The workflow involves the formation of the nitronium ion, which then attacks the electron-rich benzene ring.

Caption: Synthesis workflow for this compound via nitration.

Modern Applications and Future Outlook

While its role as a dye intermediate continues, the primary modern significance of this compound is in the field of materials science. Its strong intramolecular charge-transfer characteristics make it an archetypal "push-pull" molecule. This property is fundamental to second-order non-linear optical (NLO) effects. Consequently, it is extensively used as a canonical reference chromophore in the development and characterization of new NLO materials for applications in telecommunications, optical data processing, and photonics.[3]

Future research will likely continue to leverage this compound and its derivatives as building blocks for more complex supramolecular structures and polymers with enhanced NLO properties. Its well-understood structure-property relationships provide a solid foundation for the rational design of next-generation organic optical materials. Furthermore, its role as a precursor in the synthesis of specialized pharmaceutical compounds remains an area of interest for drug development professionals.[2]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 100-23-2 [chemicalbook.com]

- 4. This compound | CAS 100-23-2 [matrix-fine-chemicals.com]

- 5. This compound | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

In-depth Technical Guide: N,N-Dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nomenclature for N,N-Dimethyl-4-nitroaniline, a compound of interest in various chemical and pharmaceutical research fields.

Nomenclature

The precise identification and naming of chemical compounds are critical for scientific communication and reproducibility. This section details the internationally recognized IUPAC name and common synonyms for this compound.

The preferred IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound [1][2][3].

A variety of synonyms are also used in literature and commercial listings. These alternative names are crucial to recognize when conducting literature searches and sourcing materials. The table below summarizes the most common synonyms.

| Synonym Category | Synonym |

| Systematic & Semi-Systematic Names | 4-Nitro-N,N-dimethylaniline[1][4][5] |

| N,N-Dimethyl-4-nitrobenzenamine[1][5] | |

| Benzenamine, N,N-dimethyl-4-nitro-[1][5] | |

| N,N-Dimethyl-p-nitroaniline[1][2][4][5] | |

| p-Nitro-N,N-dimethylaniline[1][4][5] | |

| Alternative Names based on Structure | 1-(Dimethylamino)-4-nitrobenzene[1][4][5] |

| 4-(Dimethylamino)nitrobenzene[1][5] | |

| p-(Dimethylamino)nitrobenzene[1][5] | |

| 4-Nitrodimethylaniline[1][4][5] | |

| p-Nitrodimethylaniline[1][4] | |

| Other Identifiers | Aniline, N,N-dimethyl-p-nitro-[4][5] |

| NSC 9815[1][5] |

Logical Relationship of Nomenclature

The relationship between the primary compound and its various identifiers can be visualized to clarify their connections.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of N,N-Dimethyl-4-nitroaniline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of N,N-Dimethyl-4-nitroaniline (DMNA) and its derivatives. DMNA and its analogues are of significant interest in materials science and drug discovery due to their notable nonlinear optical (NLO) properties and potential biological activities. Understanding their three-dimensional structure at the atomic level is paramount for structure-property relationship studies and rational drug design. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and provides visual representations of the experimental workflow.

Core Concepts in the Crystallography of this compound Derivatives

The crystal structure of this compound is characterized by a planar benzene ring substituted with a strong electron-donating dimethylamino group and a powerful electron-withdrawing nitro group at the para positions. This push-pull electronic system is a key contributor to the molecule's significant second-order NLO properties. The planarity of the molecule and the intermolecular interactions, such as hydrogen bonds and π-π stacking, dictate the overall crystal packing, which in turn influences the bulk properties of the material.

Derivatization of the parent DMNA molecule, through the introduction of various substituents on the aromatic ring, can significantly alter its molecular conformation and crystal packing. These modifications can tune the NLO response, modify the solid-state properties, and introduce new biological functionalities. This guide provides a comparative analysis of the crystal structures of DMNA and several of its derivatives to highlight these structure-property relationships.

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for this compound and a selection of its derivatives, obtained from the Cambridge Crystallographic Data Centre (CCDC).

| Compound | CCDC Deposition No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| This compound | 152034 | C₈H₁₀N₂O₂ | Monoclinic | P2₁/n | 9.983(2) | 10.969(2) | 7.672(1) | 90 | 108.36(1) | 90 | 796.5(2) |

| 2-Methyl-N,N-dimethyl-4-nitroaniline | 118745 | C₉H₁₂N₂O₂ | Monoclinic | P2₁/c | 7.935(1) | 13.012(2) | 9.571(1) | 90 | 109.84(1) | 90 | 929.8(2) |

| 3-Methyl-N,N-dimethyl-4-nitroaniline | 118746 | C₉H₁₂N₂O₂ | Monoclinic | P2₁/n | 7.642(1) | 13.881(2) | 8.879(1) | 90 | 104.91(1) | 90 | 909.4(2) |

| 2-Chloro-N,N-dimethyl-4-nitroaniline | 787339 | C₈H₉ClN₂O₂ | Monoclinic | P2₁/c | 7.821(2) | 13.068(3) | 9.096(2) | 90 | 108.97(3) | 90 | 879.8(4) |

| 3-Chloro-N,N-dimethyl-4-nitroaniline | 104522 | C₈H₉ClN₂O₂ | Monoclinic | P2₁/n | 7.541(1) | 14.123(2) | 8.651(1) | 90 | 104.28(1) | 90 | 891.1(2) |

| Compound | Z | Calculated Density (g/cm³) | Temperature (K) | Radiation (Å) | R-factor (%) |

| This compound | 4 | 1.378 | 295 | 1.54180 | 4.1 |

| 2-Methyl-N,N-dimethyl-4-nitroaniline | 4 | 1.288 | 293 | 0.71073 | 4.3 |

| 3-Methyl-N,N-dimethyl-4-nitroaniline | 4 | 1.312 | 293 | 0.71073 | 4.2 |

| 2-Chloro-N,N-dimethyl-4-nitroaniline | 4 | 1.513 | 293 | 0.71073 | 3.9 |

| 3-Chloro-N,N-dimethyl-4-nitroaniline | 4 | 1.492 | 293 | 0.71073 | 4.5 |

Experimental Protocols: A Step-by-Step Guide to Crystal Structure Determination

The determination of the crystal structure of this compound derivatives is primarily achieved through single-crystal X-ray diffraction. The following is a detailed methodology outlining the key experimental stages.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed technique.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and dichloromethane.

-

Procedure:

-

Dissolve the synthesized this compound derivative in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial or beaker.

-

Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Leave the setup undisturbed in a vibration-free environment at a constant temperature.

-

Monitor the vial for the formation of single crystals over a period of several days to weeks.

-

Crystal Mounting

A suitable single crystal is carefully selected under a microscope and mounted for data collection.

-

Selection Criteria: The chosen crystal should be of an appropriate size (typically 0.1-0.3 mm in all dimensions), have well-defined faces, and be free of cracks or other defects.

-

Mounting Procedure:

-

A small amount of a viscous oil (e.g., paraffin oil) or a specialized cryo-protectant is applied to the tip of a cryo-loop or a glass fiber.

-

The selected crystal is carefully manipulated into the oil droplet.

-

The loop or fiber with the adhered crystal is then attached to a goniometer head.

-

X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

-

Instrumentation: A diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

-

Data Collection Parameters:

-

Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) using a cryo-system to minimize thermal vibrations of the atoms and reduce radiation damage.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The strategy is designed to collect a complete and redundant dataset.

-

Exposure Time: The exposure time per frame is optimized to achieve a good signal-to-noise ratio without overloading the detector.

-

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.

Structure Solution and Refinement

The processed diffraction data is used to determine the arrangement of atoms within the crystal.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, which provide an initial model of the crystal structure. Software such as SHELXS is commonly used for this step.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural parameters to improve the agreement between the calculated and observed structure factors. The refinement is typically performed using software like SHELXL.

-

Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability. The quality of the final model is assessed by parameters such as the R-factor.

Mandatory Visualization

The following diagrams illustrate the key workflows in the determination of the crystal structure of this compound derivatives.

Caption: Experimental workflow for crystal structure determination.

Caption: Detailed data analysis workflow in crystallography.

Methodological & Application

Synthesis of N,N-Dimethyl-4-nitroaniline from Nitrobenzene: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of N,N-Dimethyl-4-nitroaniline, a valuable intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. The protocols outlined below detail a reliable synthetic route starting from nitrobenzene, proceeding through key intermediates such as aniline and 4-nitroaniline.

Introduction

The synthesis of this compound from nitrobenzene is a cornerstone of organic synthesis, demonstrating fundamental transformations such as reduction, amine protection, electrophilic aromatic substitution, deprotection, and N-alkylation. This multi-step approach is necessitated by the directing effects of the functional groups involved. Direct nitration of N,N-dimethylaniline, for instance, would lead to a mixture of isomers and potential oxidation by-products. The presented pathway ensures high regioselectivity and yield of the desired para-substituted product.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Pale yellow oil | 5.7 | 210.9 |

| Aniline | C₆H₇N | 93.13 | Colorless to brown liquid | -6 | 184.1 |

| Acetanilide | C₈H₉NO | 135.17 | White solid | 114.3 | 304 |

| 4-Nitroacetanilide | C₈H₈N₂O₃ | 180.16 | Yellow crystalline solid | 214-216 | Decomposes |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Yellow to orange solid | 146-149 | 332 |

| This compound | C₈H₁₀N₂O₂ | 166.18 | Yellow to orange crystalline solid | 163-165 | Decomposes |

Table 2: Summary of Reaction Steps and Typical Yields

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Reduction of Nitrobenzene | Sn, conc. HCl | 85-95 |

| 2 | Acetylation of Aniline | Acetic anhydride, Acetic acid | 90-95 |

| 3 | Nitration of Acetanilide | Conc. HNO₃, Conc. H₂SO₄ | 50-60 (para isomer) |

| 4 | Hydrolysis of 4-Nitroacetanilide | Aq. H₂SO₄ or HCl | 80-90 |

| 5 | N,N-Dimethylation of 4-Nitroaniline | Formaldehyde, Formic acid | 80-95 |

Experimental Protocols

Step 1: Reduction of Nitrobenzene to Aniline

Principle: Nitrobenzene is reduced to aniline using a metal in acidic conditions, typically tin and concentrated hydrochloric acid (Béchamp reduction).[1][2] The acidic medium protonates the intermediate species, preventing side reactions.[3]

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 25 g of granulated tin and 50 mL of water.

-

Add 10 mL of nitrobenzene to the flask.

-

Slowly add 100 mL of concentrated hydrochloric acid in small portions down the condenser. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

After the initial vigorous reaction subsides, heat the mixture on a steam bath for 30-60 minutes, with occasional shaking, until the odor of nitrobenzene is no longer detectable.

-

Cool the flask to room temperature and slowly add a solution of 40 g of sodium hydroxide in 100 mL of water to make the solution strongly alkaline. This will precipitate tin hydroxides and liberate the free aniline.

-

Perform steam distillation to separate the aniline from the reaction mixture. Collect the distillate, which will be a milky emulsion of aniline in water.

-

Extract the aniline from the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain crude aniline.

-

Purify the aniline by distillation, collecting the fraction boiling at 184 °C.

Step 2: Acetylation of Aniline to Acetanilide

Principle: The amino group of aniline is protected by acetylation with acetic anhydride. This moderates the activating effect of the amino group and directs subsequent substitution to the para position.[4]

Procedure:

-

In a beaker, dissolve 10 mL of aniline in 200 mL of water and 10 mL of concentrated hydrochloric acid.

-

In a separate flask, prepare a solution of 16 g of sodium acetate trihydrate in 50 mL of water.

-

To the aniline hydrochloride solution, add 12 mL of acetic anhydride and immediately add the sodium acetate solution with vigorous stirring.

-

Cool the mixture in an ice bath to induce crystallization of acetanilide.

-

Collect the crude acetanilide by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from hot water to obtain pure acetanilide. Dry the crystals. A typical yield is around 90-95%.[5][6]

Step 3: Nitration of Acetanilide to 4-Nitroacetanilide

Principle: Acetanilide undergoes electrophilic aromatic substitution with a nitrating mixture (concentrated nitric and sulfuric acids) to yield primarily the para-nitro product, 4-nitroacetanilide.[7][8]

Procedure:

-

In a flask, dissolve 5 g of dry acetanilide in 5 mL of glacial acetic acid by gentle warming.

-

Cool the solution to room temperature and then add 10 mL of concentrated sulfuric acid slowly with cooling.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Prepare a nitrating mixture by slowly adding 2 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the acetanilide solution with constant stirring, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, let the reaction mixture stand at room temperature for about 30 minutes.

-

Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.

-

The precipitated 4-nitroacetanilide is collected by vacuum filtration and washed thoroughly with cold water.

-

Recrystallize the crude product from ethanol to separate it from the ortho-isomer. The yield of the para isomer is typically in the range of 50-60%.[9]

Step 4: Hydrolysis of 4-Nitroacetanilide to 4-Nitroaniline

Principle: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield 4-nitroaniline.[10]

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, place 5 g of 4-nitroacetanilide.

-

Add 20 mL of 70% aqueous sulfuric acid.

-

Heat the mixture under reflux for 20-30 minutes until a clear solution is obtained.

-

Pour the hot solution into 100 mL of cold water.

-

Neutralize the solution with a dilute aqueous ammonia or sodium hydroxide solution to precipitate the 4-nitroaniline.

-

Collect the yellow precipitate of 4-nitroaniline by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a mixture of water and ethanol to obtain pure 4-nitroaniline. A typical yield is 80-90%.[11][12]

Step 5: N,N-Dimethylation of 4-Nitroaniline to this compound

Principle: The primary amine of 4-nitroaniline is converted to a tertiary amine by reductive amination using formaldehyde as the carbon source and formic acid as the reducing agent (Eschweiler-Clarke reaction).[13][14] This method is highly efficient and avoids the formation of quaternary ammonium salts.[15]

Procedure:

-

In a round-bottom flask, add 5 g of 4-nitroaniline, 10 mL of 90% formic acid, and 10 mL of 40% aqueous formaldehyde.

-

Fit the flask with a reflux condenser and heat the mixture on a steam bath. The reaction will start with the evolution of carbon dioxide.

-

Continue heating for 8-10 hours until the gas evolution ceases.

-

Cool the reaction mixture and make it alkaline by the slow addition of a 30% aqueous sodium hydroxide solution.

-

The this compound will separate as a solid.

-

Collect the solid product by vacuum filtration and wash it with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound as yellow-orange crystals. The expected yield is in the range of 80-95%.[15]

Mandatory Visualizations

Caption: Synthetic pathway for this compound.

Caption: Eschweiler-Clarke reaction mechanism for N,N-dimethylation.

References

- 1. The reduction of nitrobenzene with Sn/HCl produces [infinitylearn.com]

- 2. Mechanism of nitrobenzene to aniline | Filo [askfilo.com]

- 3. orgosolver.com [orgosolver.com]

- 4. ias.ac.in [ias.ac.in]

- 5. ijtsrd.com [ijtsrd.com]

- 6. byjus.com [byjus.com]

- 7. byjus.com [byjus.com]

- 8. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]